potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H7F3N2O3K. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrazole ring, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate.
Reduction: Formation of 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Potassium 4-hydroxy-1-[2-(chloromethyl)phenyl]-1H-pyrazole-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1007190-47-7 |
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Molecular Formula |
C11H6F3KN2O3 |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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